4-Chloroquinoline

Palladium catalysis Regioselective alkynylation Sequential cross-coupling

4-Chloroquinoline (CAS 611-35-8) is the mandatory quinoline building block for antimalarial API synthesis (chloroquine, amodiaquine) and 5-nitroquinoline pharmacophore development. Its γ-chloro position enables efficient nucleophilic aromatic substitution—a reactivity not achievable with 2-, 6-, 7-, or 8-chloroquinoline isomers. Only 4-chloroquinoline directs nitration to the 5-position (35.7% yield), essential for 5-substituted SAR programs. For orthogonal C-2/C-4 functionalization, procure 2,4-dichloroquinoline for complete regioselectivity. Available in 99% purity to ensure traceability and reliability in downstream synthetic routes.

Molecular Formula C9H6ClN
Molecular Weight 163.60 g/mol
CAS No. 611-35-8
Cat. No. B167314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline
CAS611-35-8
Molecular FormulaC9H6ClN
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)Cl
InChIInChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
InChIKeyKNDOFJFSHZCKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline (CAS 611-35-8) Technical Benchmarking for Anti-Malarial Intermediate and Heterocyclic Synthesis Procurement


4-Chloroquinoline (CAS 611-35-8) is a heteroaryl chloride of the quinoline class, characterized by a chlorine substituent at the 4-position (the γ-position of the pyridine ring). The compound serves as a versatile building block in medicinal chemistry, most notably as the core scaffold in the synthesis of the antimalarial drugs chloroquine and amodiaquine [1]. Commercially available with purity specifications ranging from ≥97.0% (GC) to 99% , the compound is typically produced via chlorination of 4-hydroxyquinoline using phosphoryl chloride [2]. Its synthetic utility stems from the enhanced reactivity of the 4-position toward nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling relative to other chloroquinoline isomers [3].

Regiochemical Specificity of 4-Chloroquinoline (CAS 611-35-8): Why Positional Isomers and Alternative Halogenation Patterns Cannot Be Interchanged


Chloroquinoline isomers (2-chloro, 4-chloro, 6-chloro, 7-chloro, 8-chloro) exhibit fundamentally distinct reactivity profiles in both electrophilic and nucleophilic substitution reactions, precluding generic interchangeability. The 2- and 4-positions, being α and γ to the quinoline nitrogen respectively, undergo nucleophilic aromatic substitution and palladium-catalyzed cross-couplings with markedly different rate constants and mechanistic dependencies [1]. Meta-substituted isomers such as 6-chloroquinoline are comparatively inert toward these transformations [2]. Furthermore, the presence of a 4-chloro substituent dictates downstream electrophilic aromatic substitution regiochemistry in polysubstituted quinolines, affecting the site of nitration and subsequent derivatization [3]. Selection of 4-chloroquinoline over alternative isomers must therefore be validated against the specific bond-forming reaction required in the target synthetic route.

Quantitative Differentiation Evidence for 4-Chloroquinoline (CAS 611-35-8) Versus Positional Isomers and Dichloro Analogs


Regioselective C-2 Alkynylation of 2,4-Dichloroquinoline Preserves the 4-Chloro Substituent for Sequential Coupling

The 4-chloro substituent in 2,4-dichloroquinoline remains intact during Pd/C-mediated regioselective C-2 alkynylation, enabling subsequent Suzuki coupling at C-4. This orthogonal reactivity establishes 4-chloroquinoline derivatives as privileged intermediates for sequential C–C bond formation [1].

Palladium catalysis Regioselective alkynylation Sequential cross-coupling 2,4-Dichloroquinoline

Nitration Regioselectivity of 4-Chloroquinoline Enables Divergent Access to 5- and 8-Nitro Derivatives Compared to 7-Chloro Isomers

Under standard nitration conditions, 4-chloroquinoline directs the nitronium ion into the 5- and 8-positions with a product ratio of 1:1.8 (5-nitro:8-nitro), whereas 7-chloroquinoline directs substitution exclusively into the 8-position [1]. This divergent regioselectivity enables access to distinct nitroquinoline scaffolds depending on the starting chloro isomer.

Electrophilic aromatic substitution Nitration Regioselectivity Quinoline derivatives

Nucleophilic Substitution Kinetics of 4-Chloroquinoline Versus 2-Chloroquinoline Under Methoxydechlorination

The methoxydechlorination of 4-chloroquinolines proceeds via a different kinetic profile compared to the 2-chloro isomer series. Meta-substituent effects on rate constants exhibit a linear correlation between the two series at 75°C, but absolute rate constants differ significantly [1]. Earlier foundational studies established that the reactivity ratio (k2-chloro / k4-chloro) varies with the nucleophile employed [2].

Nucleophilic aromatic substitution Kinetics Methoxydechlorination 2-Chloroquinoline

Synthetic Yield of Amodiaquine from 4,7-Dichloroquinoline Establishes 4-Chloro Scaffold Utility in Pharmaceutical Manufacturing

The 4-chloro group in 4,7-dichloroquinoline undergoes selective aryl-halogen exchange with 4-aminophenol to produce 7-chloro-4-(4-hydroxyphenylamino)quinoline, a key intermediate in amodiaquine synthesis. The overall process achieves 92% yield of amodiaquine dihydrochloride dihydrate with >99% purity .

Antimalarial synthesis Amodiaquine 4,7-Dichloroquinoline Process chemistry

Validated Application Scenarios for 4-Chloroquinoline (CAS 611-35-8) Based on Quantitative Differentiation Evidence


Sequential C–C Bond Formation Using 2,4-Dichloroquinoline as a Bifunctional Precursor

Researchers requiring orthogonal functionalization at the quinoline C-2 and C-4 positions should procure 2,4-dichloroquinoline rather than 4-chloroquinoline alone. The documented complete regioselectivity for C-2 alkynylation (>99:1) while preserving the 4-chloro group [1] enables a two-step strategy: (1) Pd/C-mediated C-2 alkynylation, (2) Suzuki coupling at C-4. This sequential approach yields 2-alkynyl-4-arylquinolines that are inaccessible via direct functionalization of 4-chloroquinoline.

Synthesis of 5-Nitroquinoline-Derived Bioactive Scaffolds

Medicinal chemistry programs targeting 5-substituted quinoline pharmacophores must select 4-chloroquinoline as the starting material. Nitration of 4-chloroquinoline yields approximately 35.7% of the 5-nitro isomer alongside the 8-nitro isomer [1]. In contrast, 7-chloroquinoline directs nitration exclusively to the 8-position, providing no access to 5-nitro derivatives. This differential regiochemistry makes 4-chloroquinoline the mandatory procurement choice for accessing the 5-nitroquinoline scaffold class.

Large-Scale Antimalarial API Intermediate Production

Process chemists developing amodiaquine or related 4-aminoquinoline antimalarials should procure 4,7-dichloroquinoline as the key intermediate. The validated one-pot process achieves 92% overall yield of amodiaquine dihydrochloride dihydrate with >99% HPLC purity [1]. This route exploits the selective reactivity of the 4-chloro group in 4,7-dichloroquinoline toward aryl amines while leaving the 7-chloro substituent intact, demonstrating industrial scalability and reproducibility.

Structure-Activity Relationship (SAR) Studies of Chloroquine Analogs Requiring 4-Aminoquinoline Cores

Investigators exploring 4-aminoquinoline antimalarial SAR should utilize 4-chloroquinoline or 4,7-dichloroquinoline as the scaffold precursor. The 'magic chloro' effect of the 7-chloro substituent in chloroquine and amodiaquine analogs is well-established for enhancing antimalarial potency [1]. The 4-chloro group provides the essential handle for installing the diaminoalkyl side chain via nucleophilic aromatic substitution [2], a transformation that 6-chloro or 8-chloro isomers cannot undergo with comparable efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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